

# Runcaciguat: Expanding Therapeutic Horizons Beyond Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

## Introduction

Runcaciguat (BAY 1101042) is a novel, orally available, potent, and selective allosteric activator of soluble guanylate cyclase (sGC).[1][2] It uniquely targets the oxidized and hemefree form of sGC, which is prevalent under conditions of oxidative stress, a common pathophysiological feature in a multitude of diseases.[1][2][3] By activating this dysfunctional form of sGC, Runcaciguat restores the production of cyclic guanosine monophosphate (cGMP), a critical second messenger in the nitric oxide (NO)-sGC-cGMP signaling pathway. This pathway plays a pivotal role in regulating vascular tone, inflammation, fibrosis, and cellular proliferation. While the primary clinical development of Runcaciguat has focused on chronic kidney disease (CKD), its mechanism of action suggests a broad therapeutic potential across a spectrum of disorders characterized by oxidative stress and impaired NO-sGC-cGMP signaling. This technical guide provides an in-depth exploration of the potential therapeutic targets of Runcaciguat beyond nephrology, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.

# Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade is a fundamental regulatory pathway in the cardiovascular system



and beyond. Under physiological conditions, endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the reduced (ferrous) heme moiety of sGC. This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, activates protein kinase G (PKG), which mediates a range of downstream effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory and anti-proliferative responses.

In pathological states associated with oxidative stress, such as cardiovascular and fibrotic diseases, reactive oxygen species (ROS) can oxidize the heme iron of sGC from the ferrous (Fe<sup>2+</sup>) to the ferric (Fe<sup>3+</sup>) state, or even lead to the complete loss of the heme group. This oxidized, heme-free sGC is unresponsive to NO, leading to impaired cGMP production and endothelial dysfunction. **Runcaciguat** circumvents this impairment by directly binding to and activating the oxidized, heme-free form of sGC, thereby restoring cGMP signaling in a NO-independent manner.



Click to download full resolution via product page



Figure 1: Runcaciguat's Mechanism of Action in the NO-sGC-cGMP Pathway.

# Potential Therapeutic Targets Beyond Kidney Disease

The foundational role of the NO-sGC-cGMP pathway in cellular homeostasis points to a wide array of potential therapeutic applications for **Runcaciguat**. Preclinical evidence, primarily from studies on **Runcaciguat** and other sGC modulators, supports its investigation in cardiovascular, fibrotic, and retinal diseases.

### **Cardiovascular Diseases**

The vasodilatory, anti-platelet, and anti-proliferative effects of enhanced cGMP signaling are highly relevant to the pathophysiology of several cardiovascular conditions.

In heart failure, particularly with preserved ejection fraction (HFpEF), endothelial dysfunction and increased cardiac stiffness are key features. sGC activators have the potential to improve vascular compliance and reduce cardiac hypertrophy and fibrosis.

Preclinical Evidence:



| Study Focus                         | Animal<br>Model                         | sGC<br>Modulator | Dosage                        | Key Findings                                                                                                                                    | Citation |
|-------------------------------------|-----------------------------------------|------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Cardiac<br>Hypertrophy              | Rat<br>(Abdominal<br>Aortic<br>Banding) | Cinaciguat       | 10 mg/kg/day<br>p.o.          | Attenuated pathological myocardial hypertrophy, reduced collagen content, and normalized cardiac contractility without altering blood pressure. |          |
| Cardioprotect<br>ion in<br>Diabetes | Rat<br>(Streptozotoci<br>n-induced)     | Cinaciguat       | 10 mg/kg/day<br>p.o.          | Prevented cardiomyocyt e hypertrophy and reduced the expression of atrial natriuretic factor (ANF).                                             |          |
| Cardio-renal<br>Protection          | Rat (Renin<br>Transgenic)               | Runcaciguat      | 1, 3, 10<br>mg/kg/bid<br>p.o. | Improved survival rates and reduced markers of heart injury, including a decrease in relative left and right ventricular weight.                |          |



PH is characterized by elevated pulmonary artery pressure and vascular remodeling. sGC stimulators like Riociguat are already approved for this indication, and sGC activators are expected to show similar or enhanced efficacy, especially in the context of oxidative stress.

### Preclinical Evidence:

| Study Focus       | Animal<br>Model                                         | sGC<br>Modulator                                                          | Dosage               | Key Findings                                                                                                             | Citation |
|-------------------|---------------------------------------------------------|---------------------------------------------------------------------------|----------------------|--------------------------------------------------------------------------------------------------------------------------|----------|
| Reversal of<br>PH | Mouse (Hypoxia- induced) & Rat (Monocrotalin e-induced) | BAY 58-2667<br>(sGC<br>activator) &<br>BAY 41-2272<br>(sGC<br>stimulator) | 10 mg/kg/day         | Significantly reduced pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling.                    |          |
| Severe PH         | Rat<br>(SU5416/Hyp<br>oxia-induced)                     | Riociguat                                                                 | 10 mg/kg/day<br>p.o. | Significantly decreased right ventricular systolic pressure, right ventricular hypertrophy, and improved cardiac output. |          |

## **Fibrotic Diseases**

The anti-proliferative and anti-inflammatory effects of cGMP signaling suggest a therapeutic role for **Runcaciguat** in diseases characterized by excessive fibrosis.



In liver fibrosis, hepatic stellate cell activation is a key event. sGC activation has been shown to attenuate this process and reduce collagen deposition.

### Preclinical Evidence:

| Study Focus                | Animal<br>Model                                      | sGC<br>Modulator                  | Dosage                       | Key Findings                                                                                   | Citation |  |
|----------------------------|------------------------------------------------------|-----------------------------------|------------------------------|------------------------------------------------------------------------------------------------|----------|--|
| Attenuation of<br>Fibrosis | Rat (Pig<br>serum-<br>induced &<br>CCl4-<br>induced) | BAY 60-2770<br>(sGC<br>activator) | 0.1-0.3<br>mg/kg/day<br>p.o. | Prevented 60-75% of fibrosis development at doses that did not affect systemic blood pressure. |          |  |
| NASH and<br>Fibrosis       | Mouse<br>(NASH<br>models)                            | Praliciguat                       | Not specified                | Lowered liver fibrosis, and reduced expression of fibrotic and inflammatory biomarkers.        |          |  |

SSc is an autoimmune disease characterized by widespread fibrosis of the skin and internal organs. sGC modulators have demonstrated anti-fibrotic effects in preclinical models of SSc.

Preclinical Evidence:



| Study Focus                   | Animal<br>Model                             | sGC<br>Modulator  | Dosage                          | Key Findings Citation                                                                                                                                      |  |
|-------------------------------|---------------------------------------------|-------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Skin and<br>Organ<br>Fibrosis | Mouse<br>(Bleomycin-<br>induced &<br>cGvHD) | Riociguat         | 1 and 3<br>mg/kg twice<br>daily | Dose- dependently reduced skin thickening, myofibroblast differentiation , collagen accumulation, and ameliorated fibrosis of the gastrointestin al tract. |  |
| Gastrointestin<br>al Fibrosis | Mouse<br>(Bleomycin-<br>induced)            | sGC<br>stimulator | Not specified                   | Significantly reduced hyperprolifera tive and prefibrotic responses in the esophagus and intestine.                                                        |  |

## **Retinal Diseases**

Oxidative stress is a major contributor to the pathogenesis of diabetic retinopathy (DR) and other ischemic retinopathies. **Runcaciguat**'s ability to function under oxidative stress makes it a promising candidate for these conditions.

Preclinical Evidence:



| Study Focus                              | Animal Model                                                               | Dosage                | Key Findings                                                                                                                                                      | Citation |
|------------------------------------------|----------------------------------------------------------------------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Neuroprotection<br>in DR and<br>Ischemia | Rat<br>(Streptozotocin-<br>induced diabetes<br>& Ischemia-<br>reperfusion) | 0.1-10 mg/kg PO<br>QD | Improved neuroretinal and visual function (measured by ERG and optokinetic tracking) and improved retinal morphology (increased inner plexiform layer thickness). |          |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of **Runcaciguat** and other sGC modulators.





Click to download full resolution via product page

Figure 2: General Workflow for Preclinical Evaluation of Runcaciguat.

## **Animal Models**

- Cardiac Hypertrophy (Abdominal Aortic Banding in Rats): Male Wistar or Sprague-Dawley
  rats are anesthetized, and a laparotomy is performed to expose the abdominal aorta. A
  ligature (e.g., 4-0 silk suture) is placed around the aorta between the renal arteries and
  tightened around a needle of a specific gauge (e.g., 22G) to create a consistent constriction.
  The needle is then removed, leaving a stenosed aorta. Sham-operated animals undergo the
  same procedure without the aortic constriction.
- Pulmonary Hypertension (Monocrotaline in Rats): A single subcutaneous or intraperitoneal
  injection of monocrotaline (e.g., 60 mg/kg) is administered to rats. This induces endothelial
  injury in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular
  remodeling, and right ventricular hypertrophy over several weeks.
- Pulmonary Hypertension (Hypoxia/SU5416 in Mice): Mice are housed in a hypoxic
  environment (e.g., 10% oxygen) and receive weekly subcutaneous injections of the VEGF
  receptor antagonist SU5416 for a specified period (e.g., 3 weeks). This combination induces
  a more severe and clinically relevant form of pulmonary hypertension with significant
  vascular remodeling.
- Liver Fibrosis (Carbon Tetrachloride in Rats): Rats receive repeated intraperitoneal injections of carbon tetrachloride (CCl<sub>4</sub>), typically mixed with a vehicle like olive oil, over several weeks. CCl<sub>4</sub> is metabolized in the liver to a reactive free radical that causes hepatocellular injury, inflammation, and subsequent fibrosis.
- Systemic Sclerosis (Bleomycin in Mice): Daily or repeated subcutaneous injections of bleomycin are administered to a defined area on the back of the mice for several weeks.
   Bleomycin induces an inflammatory response followed by significant dermal and sometimes pulmonary fibrosis, mimicking aspects of human scleroderma.
- Diabetic Retinopathy (Streptozotocin in Rats): Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic beta cells, leading to insulin



deficiency and chronic hyperglycemia. Retinal changes characteristic of early diabetic retinopathy develop over several weeks to months.

Retinal Ischemia-Reperfusion in Rats: Retinal ischemia is induced by elevating the
intraocular pressure above the systolic arterial pressure for a defined period (e.g., 60-90
minutes) by cannulating the anterior chamber of the eye and infusing saline. Reperfusion is
initiated by normalizing the intraocular pressure, leading to oxidative stress and neuronal
damage.

## **Key Experimental Procedures**

- Electroretinography (ERG) in Rats: After a period of dark adaptation, anesthetized rats are
  placed in a Ganzfeld dome. A recording electrode is placed on the cornea, a reference
  electrode subcutaneously near the eye, and a ground electrode in the tail. Light flashes of
  varying intensities and frequencies are presented, and the resulting electrical responses
  from the retina (a-wave from photoreceptors and b-wave from bipolar cells) are recorded to
  assess retinal function.
- Optokinetic Tracking (OKT) in Rats: The rat is placed on a platform surrounded by monitors
  that display a rotating pattern of vertical stripes of varying spatial frequencies. The reflexive
  head-tracking movements of the rat as it follows the rotating stripes are recorded by a
  camera. The highest spatial frequency at which the rat can still track the stripes is
  determined as its visual acuity threshold.
- Histological Analysis of Cardiomyocyte Size: Hearts are excised, fixed in formalin, and embedded in paraffin. Thin sections of the myocardium are stained with hematoxylin and eosin (H&E) or with a fluorescent marker for cell membranes like wheat germ agglutinin (WGA). The cross-sectional area or diameter of cardiomyocytes is then measured using image analysis software, typically by tracing the outline of individual cells or measuring the shortest axis across the nucleus.

## **Conclusion and Future Directions**

**Runcaciguat**, with its unique ability to activate the oxidized, heme-free form of sGC, represents a promising therapeutic agent for a range of diseases characterized by oxidative stress and impaired NO-sGC-cGMP signaling. The preclinical data for **Runcaciguat** and other sGC modulators strongly support its potential in cardiovascular diseases such as heart failure



and pulmonary hypertension, fibrotic conditions including liver fibrosis and systemic sclerosis, and in retinal diseases like diabetic retinopathy.

Further research is warranted to fully elucidate the therapeutic potential of **Runcaciguat** in these areas. Key future directions include:

- Head-to-head preclinical studies comparing the efficacy of Runcaciguat with other sGC modulators and standard-of-care treatments in various disease models.
- In-depth mechanistic studies to further explore the downstream signaling pathways activated by Runcaciguat in different cell types and tissues.
- Translational studies to identify biomarkers that can predict patient response to Runcaciguat therapy.
- Well-designed clinical trials to evaluate the safety and efficacy of Runcaciguat in patient populations with these conditions.

The continued investigation of **Runcaciguat** holds the promise of delivering a novel and effective treatment for a variety of challenging diseases, extending its therapeutic impact far beyond its initial focus on chronic kidney disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 2. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Runcaciguat: Expanding Therapeutic Horizons Beyond Kidney Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610601#runcaciguat-s-potential-therapeutic-targets-beyond-kidney-disease]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com